
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH”, also known as Abz-AFAFDVY(NO₂)D, is a fluorogenic (FRET) substrate for endoproteinase AspN . This enzyme is an Asp-specific protease found in Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 1258.31 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Nanomedicine and Drug Delivery
Peptides with the Phe-Phe motif, such as the one in your query, have been found to self-assemble into nanostructures and hydrogels . These structures have a range of applications in nanomedicine, including drug delivery . The self-assembled nanostructures can encapsulate drugs and deliver them to specific locations in the body, improving the efficiency and specificity of treatment .
Biomaterials
The self-assembled nanostructures formed by peptides with the Phe-Phe motif can also be used as biomaterials . These materials can be used in a variety of medical applications, such as tissue engineering, wound healing, and as scaffolds for cell growth .
Therapeutic Paradigms
The nanostructures formed by these peptides have also been explored for new therapeutic paradigms . This includes the development of new treatment methods and strategies, potentially leading to more effective and personalized medical treatments .
Memory Enhancement
A tetrapeptide, Ala-Phe-Phe-Pro (AFFP), which is a synthetic analogue of a memory-enhancing peptide derived from Antarctic krill, has been found to prevent memory disorder by balancing lipid metabolism in the brains of mice . This suggests that peptides like the one in your query could potentially be used in treatments for memory impairment disorders .
Neuroprotection
The same study also found that the tetrapeptide AFFP had neuroprotective effects . It reduced oxidative stress and controlled lipid metabolism in the brains of mice with memory impairment caused by scopolamine . This suggests that similar peptides could potentially be used for neuroprotection in various neurological disorders .
Antioxidant Properties
The tetrapeptide AFFP was found to have antioxidant properties . It enhanced superoxide dismutase activity and reduced malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . This suggests that similar peptides could potentially be used as antioxidants in various applications .
Mecanismo De Acción
- The primary targets of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH are Asp-specific proteases . These enzymes include endoproteinase AspN from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Target of Action
Mode of Action
Propiedades
| { "Design of the Synthesis Pathway": "The compound ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can be synthesized using solid phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-ABZ resin", "Fmoc-Ala-OH", "Fmoc-Phe-OH", "Fmoc-Asp-OH", "Fmoc-Val-OH", "Fmoc-3-nitro-Tyr-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "Anhydrous ether" ], "Reaction": [ "1. Deprotection of Fmoc group: Fmoc-ABZ resin is treated with 20% piperidine in DMF to remove the Fmoc protecting group.", "2. Coupling of Fmoc-Ala-OH: Fmoc-Ala-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "3. Coupling of Fmoc-Phe-OH: Fmoc-Phe-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "4. Coupling of Fmoc-Asp-OH: Fmoc-Asp-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "5. Coupling of Fmoc-Val-OH: Fmoc-Val-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "6. Coupling of Fmoc-3-nitro-Tyr-OH: Fmoc-3-nitro-Tyr-OH is activated with HBTU and DIPEA in DMF and coupled to the resin. The resin is washed with DMF and DCM.", "7. Cleavage of the peptide from the resin: The peptide is cleaved from the resin using a mixture of TFA, anisole, and water. The peptide is precipitated with anhydrous ether.", "8. Purification of the peptide: The crude peptide is purified using HPLC to obtain the final product ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH." ] } | |
Número CAS |
143147-74-4 |
Nombre del producto |
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH |
Fórmula molecular |
C62H71N11O18 |
Peso molecular |
1258.309 |
InChI |
InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
Clave InChI |
PFEQHJCFRHQYSA-PTADSWQXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



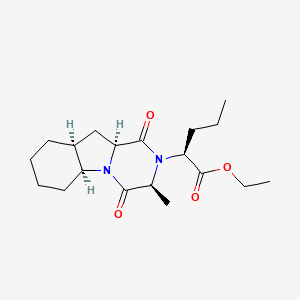
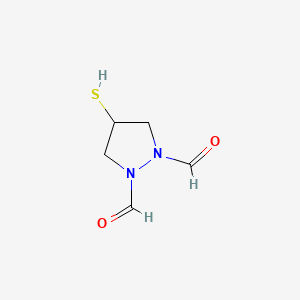

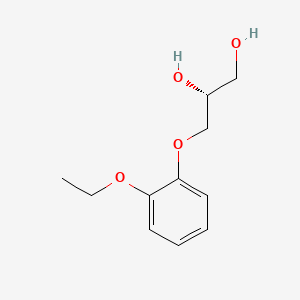
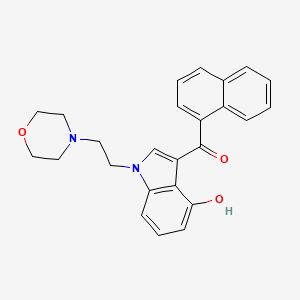
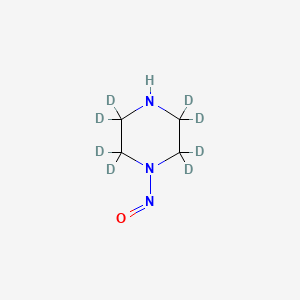
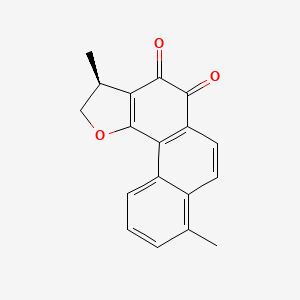
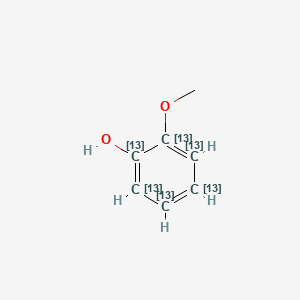
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)